3-Fluoro-5-nitrobenzylazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-nitrobenzylazide is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and an azide group attached to a benzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzylazide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-nitrobenzylazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzyl derivatives.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Fluoro-5-aminobenzylazide.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-nitrobenzylazide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of functional materials, such as fluorescent probes and sensors.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of bioactive molecules.
Biological Research: The compound is used in the study of biological processes and the development of diagnostic tools.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-nitrobenzylazide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group can react with nucleophiles, leading to the formation of various substituted products. Additionally, the azide group can participate in cycloaddition reactions, forming triazole derivatives that may interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-nitrobenzamide: Similar in structure but with an amide group instead of an azide group.
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Contains a pentafluorosulfanyl group instead of a benzylazide moiety.
Uniqueness
3-Fluoro-5-nitrobenzylazide is unique due to the presence of both a nitro group and an azide group on the benzyl moiety.
Eigenschaften
Molekularformel |
C7H5FN4O2 |
---|---|
Molekulargewicht |
196.14 g/mol |
IUPAC-Name |
1-(azidomethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H5FN4O2/c8-6-1-5(4-10-11-9)2-7(3-6)12(13)14/h1-3H,4H2 |
InChI-Schlüssel |
SKPFQYRKBWBTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.